molecular formula C14H24F2N2O2 B13065674 tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate

tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate

Cat. No.: B13065674
M. Wt: 290.35 g/mol
InChI Key: DVBKOXCJQVVWKN-UHFFFAOYSA-N
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Description

tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate is a chemical compound with the molecular formula C14H24F2N2O2 and a molecular weight of 290.3493664 g/mol . This compound is characterized by its spirocyclic structure, which includes a diazaspiro undecane core with difluoro and tert-butyl substituents. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves multiple steps under controlled conditions. One common synthetic route includes the reaction of a diazaspiro undecane derivative with difluoromethylating agents in the presence of a base. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. The difluoro groups and the spirocyclic structure play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application .

Comparison with Similar Compounds

tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of tert-Butyl 1,1-difluoro-3,9-diazaspiro[5

Properties

Molecular Formula

C14H24F2N2O2

Molecular Weight

290.35 g/mol

IUPAC Name

tert-butyl 5,5-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate

InChI

InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-9-6-13(14(15,16)10-18)4-7-17-8-5-13/h17H,4-10H2,1-3H3

InChI Key

DVBKOXCJQVVWKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNCC2)C(C1)(F)F

Origin of Product

United States

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